![molecular formula C10H7Cl2N3 B020537 4-氯-5H-嘧啶并[5,4-b]吲哚盐酸盐 CAS No. 107400-97-5](/img/structure/B20537.png)

4-氯-5H-嘧啶并[5,4-b]吲哚盐酸盐

描述

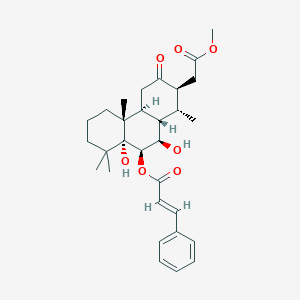

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride represents a category of compounds notable for their biological and pharmaceutical significance. These compounds, including 4-hydroxy-α-carbolines, dihydropyrido[2,3-b]indoles, and pyrimidoindoles, are synthesized through Pd-catalyzed amidation and cyclization processes. These substances are characterized by their fluorescence properties and the potential for various biological activities (Kumar, Rao, & Nagarajan, 2012).

Synthesis Analysis

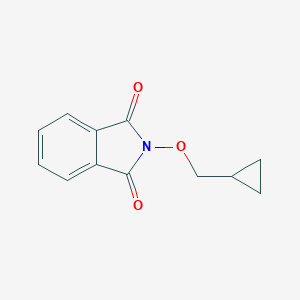

The synthesis of pyrimidoindoles, including 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride, often involves complex organic reactions. For instance, starting with ethyl 3-aminoindole-2-carboxylate, the formation of 5H-pyrimido[5,4-b]indol-4-one through condensation with formamide, followed by reactions with phosphorus oxychloride or phosphorus pentasulfide to yield 4-chloro-5H-pyrimido[5,4-b]indole or its thione derivatives, showcases the intricate steps involved in the synthesis of these compounds (Monge et al., 1986).

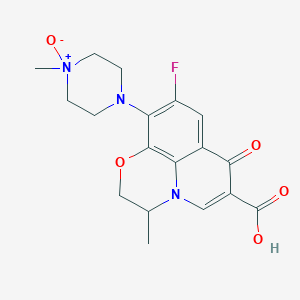

Molecular Structure Analysis

The molecular structure of 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride and related compounds is crucial for their biological activity. Investigations into the structure-activity relationships (SARs) of pyrimido[4,5-b]indoles have identified key features responsible for their microtubule depolymerizing activity. These include variations in substituents at specific positions of the pyrimido[4,5-b]indole core, which significantly affect their potency against cancer cells and their ability to overcome drug resistance mechanisms (Devambatla et al., 2017).

Chemical Reactions and Properties

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride undergoes various chemical reactions that highlight its reactivity and functional versatility. For example, its reaction with amines to yield 4-amino derivatives or with hydrazine to produce 4-hydrazino derivatives demonstrates its potential for further chemical modifications, which can be leveraged to explore new biological activities or improve pharmacokinetic properties (Monge et al., 1986).

科学研究应用

半胱氨酸蛋白酶抑制剂:它作为半胱氨酸蛋白酶克鲁赞和罗德辛的潜在抑制剂,表明其在开发治疗恰加斯病的新药中的应用 (Braga 等人,2017 年)。

嘧啶并[5,4-b]吲哚和三嗪的合成:它用于从醛中高效一步合成 2-氨基-5H-嘧啶并[5,4-b]吲哚和 1,3,5-三嗪 (Biswas 和 Batra,2012 年)。

抑制血小板聚集:初步结果表明它在抑制血小板聚集中的作用,这可能对心血管健康产生影响 (Monge 等人,1987 年)。

微管解聚剂:它已被确定为一种有效的抗多药耐药癌细胞药物,可引起微管解聚 (Devambatla 等人,2017 年)。

磷酸二酯酶抑制剂:它在心血管系统中作为各种磷酸二酯酶(包括 CGI-PDE 和人血小板 PDE)的抑制剂表现出潜力 (Monge 等人,1993 年)。

化学合成和反应:该化合物用于与芳香胺的化学反应中,以产生嘧啶并[1,2-a]吲哚衍生物的盐酸盐,并用于合成 5H-嘧啶并[5,4-b]吲哚衍生物 (Suzdalev 等人,2013 年;Shestakov 等人,2009 年)。

电化学合成:它参与嘧啶并[4,5-b]吲哚的电化学合成,无需使用有毒试剂或催化剂即可快速有效地制备新化合物 (Shabani-Nooshabadi 等人,2017 年)。

抗肿瘤活性:在体外和体内对各种实验性肿瘤模型均表现出有希望的抗肿瘤活性 (Nguyen 等人,1990 年)。

肾上腺素受体配体:作为一种有效且选择性的 α1 肾上腺素受体配体,可能在药理学和神经科学中得到应用 (Russo 等人,1991 年)。

强心作用:在分离的心脏组织制剂中表现出强心作用,这可能对心脏药理学产生影响 (Castiella 等人,1995 年)。

作用机制

未来方向

属性

IUPAC Name |

4-chloro-5H-pyrimido[5,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3.ClH/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9;/h1-5,14H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMRZDPPIWCBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592653 | |

| Record name | 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107400-97-5 | |

| Record name | 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)